molecular formula C21H14O B13796741 [1,1'-Binaphthalene]-2-carboxaldehyde CAS No. 605-79-8

[1,1'-Binaphthalene]-2-carboxaldehyde

Cat. No.: B13796741
CAS No.: 605-79-8
M. Wt: 282.3 g/mol
InChI Key: MBYIYYPMLNCRFD-UHFFFAOYSA-N
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Description

[1,1’-Binaphthalene]-2-carboxaldehyde is an organic compound belonging to the binaphthalene family. It is characterized by two naphthalene rings connected at the 1 and 1’ positions, with an aldehyde functional group at the 2 position. This compound is known for its unique structural properties, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalene]-2-carboxaldehyde typically involves the oxidation of [1,1’-Binaphthalene]-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of [1,1’-Binaphthalene]-2-carboxaldehyde often employs large-scale oxidation processes using environmentally friendly oxidants. The use of continuous flow reactors and advanced purification techniques ensures the efficient and sustainable production of this compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC, MnO2

    Reduction: NaBH4, LiAlH4

    Substitution: Various electrophiles under acidic or basic conditions

Major Products Formed:

  • [1,1’-Binaphthalene]-2-carboxylic acid
  • [1,1’-Binaphthalene]-2-methanol
  • Substituted binaphthalene derivatives

Scientific Research Applications

Chemistry: [1,1’-Binaphthalene]-2-carboxaldehyde is used as a key intermediate in the synthesis of chiral ligands and catalysts. Its unique structure allows for the creation of enantioselective catalysts used in asymmetric synthesis .

Biology: In biological research, this compound is used to study the interactions of aromatic aldehydes with biological macromolecules. It serves as a model compound for understanding the behavior of similar aromatic aldehydes in biological systems .

Medicine: Its structural framework can be modified to create bioactive molecules with therapeutic potential .

Industry: In the industrial sector, [1,1’-Binaphthalene]-2-carboxaldehyde is used in the production of dyes, pigments, and other fine chemicals. Its ability to undergo various chemical transformations makes it a versatile building block in chemical manufacturing .

Mechanism of Action

The mechanism of action of [1,1’-Binaphthalene]-2-carboxaldehyde involves its interaction with nucleophiles due to the presence of the electrophilic aldehyde group. This interaction can lead to the formation of various adducts, depending on the nucleophile involved. The compound can also participate in redox reactions, where it acts as an electron acceptor or donor .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Properties

CAS No.

605-79-8

Molecular Formula

C21H14O

Molecular Weight

282.3 g/mol

IUPAC Name

1-naphthalen-1-ylnaphthalene-2-carbaldehyde

InChI

InChI=1S/C21H14O/c22-14-17-13-12-16-7-2-4-10-19(16)21(17)20-11-5-8-15-6-1-3-9-18(15)20/h1-14H

InChI Key

MBYIYYPMLNCRFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=CC=CC=C43)C=O

Origin of Product

United States

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